molecular formula C18H19Cl3N2O3S B12198941 1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine

1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine

Cat. No.: B12198941
M. Wt: 449.8 g/mol
InChI Key: IVWHEUCYPGFDKF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 3-chloro-4-methylphenylamine, undergoes a nucleophilic substitution reaction with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclization: The intermediate product is then subjected to cyclization with piperazine under reflux conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)piperazine
  • 4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazine
  • 1-(3-Chloro-4-methylphenyl)-4-(2,5-dichlorophenyl)piperazine

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H19Cl3N2O3S

Molecular Weight

449.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(9-14(12)19)22-5-7-23(8-6-22)27(24,25)18-11-15(20)17(26-2)10-16(18)21/h3-4,9-11H,5-8H2,1-2H3

InChI Key

IVWHEUCYPGFDKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)Cl

Origin of Product

United States

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